![molecular formula C17H13N3S B5706190 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)
2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also exhibited anti-inflammatory activity by reducing the production of inflammatory cytokines. Furthermore, it has shown potent antimicrobial activity against a range of microorganisms.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes or proteins that play a crucial role in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines.
Biochemical and physiological effects:
2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is its potent activity against various diseases. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. One direction is to study its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes or proteins. Furthermore, the development of more efficient synthesis methods for this compound may facilitate its use in research.
Métodos De Síntesis
The synthesis method of 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-thiophenecarboxaldehyde, 3-phenyl-5-amino-1-methylpyrazole, and ethyl acetoacetate in the presence of acetic acid and piperidine. The reaction occurs under reflux conditions and yields the desired product in good yield.
Propiedades
IUPAC Name |
2-methyl-3-phenyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-16(13-6-3-2-4-7-13)17-18-10-9-14(20(17)19-12)15-8-5-11-21-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPHGYNIRTWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
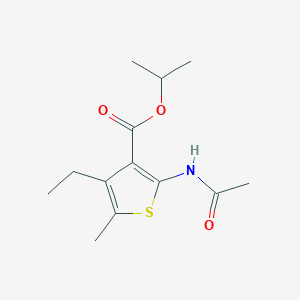
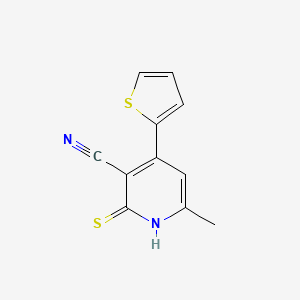

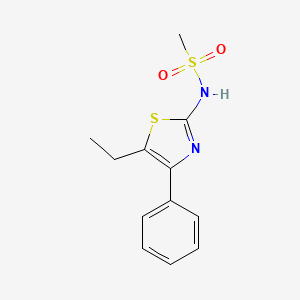
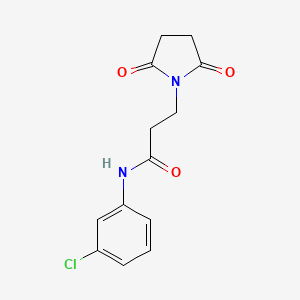
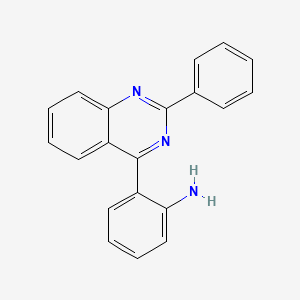
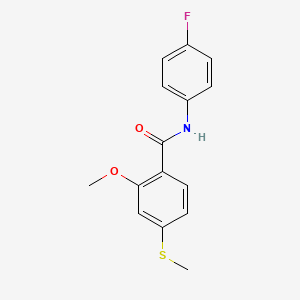



![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
